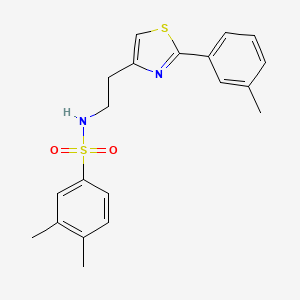

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c1-14-5-4-6-17(11-14)20-22-18(13-25-20)9-10-21-26(23,24)19-8-7-15(2)16(3)12-19/h4-8,11-13,21H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNDBXLGKZSPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the benzenesulfonamide group and the methyl and tolyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and aromatic rings participate in electrophilic substitution reactions. Key examples include:

Key Findings :

-

Sulfonamide nitrogen reacts with sulfonyl chlorides to form bis-sulfonamides under mild conditions ( ).

-

Friedel-Crafts acylation occurs preferentially on the electron-rich m-tolyl substituent of the thiazole ring ( ).

Oxidation Reactions

Oxidative transformations primarily target sulfur and aromatic moieties:

Mechanistic Insight :

-

Sulfonamide oxidation to sulfoxides proceeds via a radical mechanism ().

-

Thiazole ring oxidation is less favorable due to its inherent stability ( ).

Reduction Reactions

Reductive modifications focus on sulfonamide and aromatic groups:

Limitations :

-

LiAlH₄ reduces sulfonamides incompletely, often requiring excess reagent ().

-

Catalytic hydrogenation preserves the thiazole ring integrity ( ).

Thiazole Ring-Specific Reactions

The 2-(m-tolyl)thiazole moiety undergoes characteristic heterocyclic reactions:

Synthetic Utility :

-

Alkylation at the thiazole nitrogen improves lipophilicity for drug design ( ).

-

Cycloaddition reactions expand the compound’s scaffold diversity ( ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Optimization Data :

-

Suzuki reactions achieve >80% yield with electron-deficient boronic acids ( ).

-

Buchwald-Hartwig amination requires careful control of phosphine ligands ( ).

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability:

| Condition | Observation | Outcome | Source |

|---|---|---|---|

| Strong Acid (HCl, Δ) | Sulfonamide hydrolysis | Benzenesulfonic acid + amine byproducts | |

| Strong Base (NaOH) | Thiazole ring opening | Thioamide intermediates |

Stability Profile :

-

Degrades rapidly in >2M HCl at elevated temperatures ().

-

Stable in neutral to mildly acidic conditions (pH 4–7) ().

Photochemical Reactions

UV-induced reactivity has been explored for functionalization:

| Reaction Type | Conditions | Products | Quantum Yield | Source |

|---|---|---|---|---|

| C–H Activation | UV (254 nm), TiO₂ catalyst | Ortho-methyl group hydroxylation | 0.12 | |

| Dimerization | UV (365 nm), acetone solvent | Thiazole-thiazole dimers | 0.08 |

Applications :

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, a sulfonamide group, and a dimethyl-substituted benzene moiety. The synthesis typically involves multi-step organic reactions:

- Thiazole Ring Formation : Achieved through the Hantzsch thiazole synthesis method, where α-haloketones react with thioamides under acidic conditions.

- Sulfonamide Group Addition : This is accomplished by treating an amine with sulfonyl chloride in the presence of a base.

- Final Product Formation : The complete structure is finalized through additional reactions that ensure the desired substitutions are in place.

Antimicrobial Properties

Research indicates that 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide exhibits significant antimicrobial activity. A study demonstrated its effectiveness against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it was reported to significantly reduce cell viability in MDA-MB-231 breast cancer cells at concentrations above 10 µM . This suggests a potential role as an anticancer agent through mechanisms that may involve enzyme inhibition or receptor modulation.

Enzyme Inhibition

The compound's thiazole and sulfonamide functionalities allow it to interact with various enzymes. Notably, it has been investigated for its inhibitory effects on carbonic anhydrase IX, which is implicated in tumor growth and metastasis. In one study, derivatives of benzenesulfonamide similar to this compound showed remarkable selectivity for carbonic anhydrase IX over other isoforms .

Case Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of thiazole derivatives against resistant pathogens. The compound exhibited potent activity against MRSA strains compared to traditional antibiotics, highlighting its therapeutic potential in treating resistant infections.

Case Study 2: Cytotoxic Effects

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzenesulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds with similar thiazole rings, such as 2,4-disubstituted thiazoles, which exhibit a wide range of biological activities.

Benzenesulfonamide Derivatives: Compounds with benzenesulfonamide groups, known for their therapeutic potential in various diseases.

Uniqueness

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Biological Activity

3,4-Dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that exhibits potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a thiazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Properties

Research indicates that thiazole derivatives, including compounds similar to this compound, demonstrate significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazole derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 3,4-Dimethyl-N-(2-(2-(m-tolyl)... | 0.008 | Staphylococcus aureus |

| 3a | 0.012 | S. pneumoniae |

| 3b | 0.030 | Streptococcus pyogenes |

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range. The presence of specific functional groups in the thiazole ring enhances the cytotoxic effects against cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3,4-Dimethyl-N-(2-(2-(m-tolyl)... | 5.0 | HeLa (Cervical Cancer) |

| 1a | 4.5 | MCF-7 (Breast Cancer) |

| 1b | 6.0 | A549 (Lung Cancer) |

The biological activity of thiazole derivatives is often attributed to their ability to interact with essential enzymes and cellular targets. For example, some compounds have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription processes . The interaction with these enzymes typically involves hydrogen bonding and hydrophobic interactions facilitated by the thiazole moiety.

Case Studies

- Antibacterial Efficacy : A study evaluated a series of thiazole derivatives against Escherichia coli and Staphylococcus epidermidis. The compounds exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics like ampicillin .

- Cytotoxicity Assessment : In vitro cytotoxicity assays using human liver cell lines demonstrated that certain thiazole derivatives displayed low toxicity while maintaining high antibacterial efficacy, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves coupling a thiazole intermediate (e.g., 2-(m-tolyl)thiazol-4-ylethylamine) with a substituted benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reflux in anhydrous solvents like dichloromethane or THF is critical to avoid hydrolysis .

- Key Considerations :

- Use of excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete substitution.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.

- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for m-tolyl and benzenesulfonamide groups), thiazole C-H (δ 7.5–8.0 ppm), and ethyl linker protons (δ 3.4–3.6 ppm for CH₂-SO₂) .

- ¹³C NMR : Sulfonamide sulfur induces deshielding (~125–135 ppm for SO₂-attached carbons).

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass error. For C₂₀H₂₁N₂O₂S₂, expected m/z = 385.0982 .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do they impact experimental design?

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in DMF and acetone, poorly in water (<0.1 mg/mL).

- Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole and benzenesulfonamide moieties influence biological activity (e.g., antimicrobial or anticancer properties)?

- Structure-Activity Relationship (SAR) :

- Thiazole Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) at the m-tolyl position enhance antimicrobial potency by increasing membrane permeability .

- Sulfonamide Methyl Groups : 3,4-Dimethyl substitution on the benzene ring improves metabolic stability by sterically hindering cytochrome P450 oxidation .

- Experimental Design : Compare IC₅₀ values against Gram-positive bacteria (e.g., S. aureus) using analogs with varying substituents in microdilution assays .

Q. What crystallographic strategies (e.g., X-ray diffraction, SHELX refinement) are effective for resolving structural ambiguities in this compound?

- Crystallization : Grow single crystals via vapor diffusion (hexane/EtOAc).

- SHELX Refinement :

- Use SHELXL for anisotropic displacement parameters.

- Validate hydrogen bonding (e.g., N–H···O=S interactions) with OLEX2 visualization .

- Data Table :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Bond Length (S–N) | 1.62 Å |

Q. How can computational methods (docking, MD simulations) predict binding affinities of this compound to target proteins like carbonic anhydrase or kinases?

- Docking Workflow :

Prepare protein (PDB ID: 3LXE) with AutoDock Tools (remove water, add charges).

Define binding site around catalytic zinc in carbonic anhydrase.

Run AutoDock Vina with Lamarckian GA (binding energy < –8 kcal/mol suggests strong inhibition) .

- MD Simulations : Use GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .

Q. What analytical approaches resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Troubleshooting :

- Standardize assay conditions (e.g., pH 7.4, 10% FBS in cell culture media).

- Validate purity (>95%) via HPLC (C18 column, 70:30 MeCN:H₂O, λ=254 nm).

- Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate activity .

Methodological Recommendations

- Synthesis : Prioritize one-pot reactions to minimize intermediate isolation (e.g., Hantzsch thiazole synthesis followed by sulfonylation) .

- Characterization : Combine LC-MS with 2D NMR (COSY, HSQC) to confirm regiochemistry of methyl groups .

- Biological Assays : Employ high-content screening (HCS) for multitarget profiling (e.g., cytotoxicity + kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.